The synthesis of 2-Chloro-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane typically involves halogenation and fluorination processes. The following methods are commonly used:
In industrial settings, specialized reactors capable of handling the corrosive nature of halogen gases are employed to ensure safety and efficiency during production .
The molecular structure of 2-Chloro-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane is characterized by:
2-Chloro-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane is involved in various chemical reactions:
Reactions are typically performed with strong bases for elimination or nucleophiles for substitution under controlled conditions to optimize yield and selectivity .
The mechanism of action for 2-Chloro-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane involves:
Primarily used as a refrigerant and in organic synthesis.
Fluorinated compounds like this one can facilitate Friedel–Crafts-type reactions without needing a Lewis acid catalyst.
This compound participates in various chemical transformations including radical polymerization processes and single electron transfer mechanisms .
The physical and chemical properties of 2-Chloro-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 254.48 g/mol |
Boiling Point | 25°C - 27°C |
Density | Not specified |
Solubility | Soluble in organic solvents |
This compound exhibits characteristics typical of halogenated hydrocarbons such as high stability under normal conditions but potential reactivity under specific chemical environments .
2-Chloro-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane has several significant applications:
It serves as a reagent in various organic reactions facilitating the formation of complex molecules.
Due to its classification as an ozone-depleting substance, it is studied for its environmental impact and potential alternatives are being explored .
The development of synthetic pathways for asymmetric perhalogenated propanes has progressed significantly since the mid-20th century, driven by demands for specialized refrigerants and chemical intermediates. Early routes to compounds like 2-chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane (CAS 138690-25-2; C4H2Cl2F6) relied on direct halogenation of propane precursors under harsh conditions, often leading to complex isomeric mixtures and low selectivity [2] [8]. By the 1980s, halex exchange reactions emerged as pivotal advancements, enabling selective fluorination. A landmark 1988 study demonstrated the synthesis of related perfluorinated compounds (e.g., 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane) via nucleophilic displacement using sodium iodide in acetonitrile at elevated temperatures, achieving yields up to 75.7% [3]. This methodology shifted focus toward stepwise halogen introduction, where chlorine was strategically incorporated after fluorination to preserve the labile C−F bonds [2] [8].
Table 1: Historical Milestones in Polyhalogenated Fluoropropane Synthesis
Time Period | Dominant Strategy | Key Innovation | Limitations |
---|---|---|---|
1950s–1970s | Free-Radical Halogenation | Direct Cl2/F2 gas-phase reactions | Low selectivity; isomer formation |
1980s–1990s | Halogen Exchange (Halex) | NaI-mediated F-for-Cl substitution | Required anhydrous conditions |
2000s–Present | Catalytic Asymmetric Fluorination | Transition metal catalysts | Reduced byproduct generation |
Modern synthesis of the target compound leverages catalytic systems to address steric and electronic challenges in asymmetrically substituted perfluoroalkanes. The C−F bond formation typically employs Lewis acid catalysts (e.g., SbF5, TiF4) to facilitate fluorine insertion into chlorinated precursors. For example, 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane synthesis uses sequential fluorination of a 2-chloro-2-(chloromethyl)propane intermediate under controlled pressure [2] [8]. Conversely, chlorination is optimized via radical-mediated pathways using UV light or peroxide initiators to selectively substitute hydrogen or methyl groups at the C2 position without disrupting adjacent trifluoromethyl motifs [2]. Recent advances include bimetallic catalysts (e.g., Pd/Cr2O3), which enhance regioselectivity during chlorofluorination of the congested tertiary carbon, achieving >90% conversion in optimized flow reactors [7] [8].
Table 2: Catalytic Systems for Key Synthetic Steps
Reaction Type | Catalyst | Conditions | Selectivity Gain |
---|---|---|---|
Fluorination (C−F) | SbF5/AlF3 | 150–200°C, 20 bar HF | 8× higher vs. thermal |
Chlorination (C−Cl) | Cl2/hν (UV) | 50°C, CCl4 solvent | Minimal isomerization |
Dehydrochlorination | NaI/CH3CN | Reflux, 5h | 75.7% yield [3] |
Industrial scale-up faces challenges from coke formation, HF emissions, and persistent isomers like 1,2-dichloro-3,3,3-trifluoro-2-(trifluoromethyl)propane [2]. Green chemistry innovations address these issues through three key strategies:
These methods collectively reduce the environmental factor (E-factor) from 15 kg/kg (traditional routes) to 2.3 kg/kg by converting byproducts like chloropentafluoroethane into valuable co-products [8].
Table 3: Byproduct Reduction in Modern Processes
Traditional Process Issue | Green Solution | Environmental Benefit |
---|---|---|
Tar formation (coking) | BHT stabilizers + SS316L reactors | 70% less solid waste |
HF venting | KF-bed distillation towers | Near-zero HF emissions |
Isomer purification | Membrane separation | 95% pure product; reduced reprocessing |
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1